molecular formula C8H5F3O2 B2583035 2-(Difluoromethyl)-6-fluorobenzoic acid CAS No. 1783655-50-4

2-(Difluoromethyl)-6-fluorobenzoic acid

Cat. No. B2583035
CAS RN: 1783655-50-4
M. Wt: 190.121
InChI Key: SNYHQQGAAXXMLX-UHFFFAOYSA-N
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Description

The compound “2-(Difluoromethyl)benzoic acid” belongs to the class of organic compounds known as benzoic acids . These are organic compounds containing a benzene ring which bears at least one carboxyl group .


Synthesis Analysis

Difluoromethylation processes have been advanced in recent years, particularly those based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . These advances have streamlined access to molecules of pharmaceutical relevance .


Molecular Structure Analysis

While specific structural data for “2-(Difluoromethyl)-6-fluorobenzoic acid” was not found, the general structure of benzoic acids involves a benzene ring attached to a carboxyl group .


Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .

Scientific Research Applications

Late-stage Difluoromethylation

The compound plays a significant role in late-stage difluoromethylation processes . This field of research has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Influence on Conformation

Variable fluorine substitution, such as that found in “2-(Difluoromethyl)-6-fluorobenzoic acid”, can influence conformation . This property can be exploited in the design of molecules with specific shapes or orientations.

Applications in Medicinal Chemistry

The unique chemical and physical properties of “2-(Difluoromethylation)-6-fluorobenzoic acid” make it valuable in medicinal chemistry . The difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .

Applications in Agrochemicals

The compound also holds potential applications in agrochemicals . The difluoromethyl group can enhance the effectiveness of certain pesticides or herbicides.

Applications in Materials Science

In the field of materials science, “2-(Difluoromethylation)-6-fluorobenzoic acid” can be used as a building block in the synthesis of various materials .

Biological Activities

Derivatives of “2-(Difluoromethylation)-6-fluorobenzoic acid” show potential to display several biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .

Enhancement of Lipophilicity and Metabolic Stability

The incorporation of the difluoromethylation group has been observed to enhance the lipophilicity and metabolic stability of the compounds . Both of these are critical considerations in the field of medication design .

Molecular Docking Simulations

The compound and its derivatives can be used in molecular docking simulations to examine the binding interactions . This can help in assessing the potential binding mechanisms and strengths of derivatives within the receptor’s binding site .

Future Directions

The field of difluoromethylation has seen significant advancements, particularly in the development of new reagents and methods . This suggests that there may be potential for future research and development in this area.

properties

IUPAC Name

2-(difluoromethyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYHQQGAAXXMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-6-fluorobenzoic acid

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